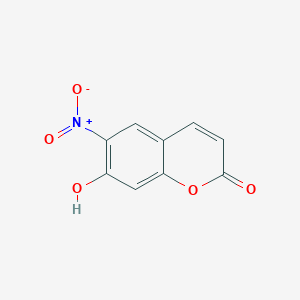

6-Nitro-7-hydroxycoumarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Nitro-7-hydroxycoumarin, also known as this compound, is a useful research compound. Its molecular formula is C9H5NO5 and its molecular weight is 207.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

6-Nitro-7-hydroxycoumarin exhibits significant anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including renal carcinoma cells. A study demonstrated that this compound modulates mitogen-activated protein kinases, leading to increased apoptosis and cell cycle arrest in these cells .

Case Study: Apoptosis Induction in Cancer Cells

- Cell Line : Renal carcinoma (A498)

- Mechanism : Modulation of MAPK pathways

- Outcome : Enhanced apoptosis and reduced cell viability

Neuroprotective Effects

The compound has shown potential in neuroprotection, particularly in models of neurodegenerative diseases such as Parkinson's disease. It functions by inhibiting monoamine oxidase (MAO) isoforms, which are implicated in the degradation of dopamine .

Case Study: Neuroprotection Against Parkinson's Disease

- Model : Murine model induced by MPTP

- Effect : Inhibition of MAO-B isoform

- Significance : Potential therapeutic candidate for Parkinson's disease

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Its mechanism often involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .

Case Study: Antimicrobial Efficacy

- Pathogens Tested : Staphylococcus aureus, Escherichia coli

- Mechanism : Inhibition of metabolic pathways

- Result : Significant reduction in bacterial viability

Photodynamic Therapy

The luminescent properties of this compound make it a candidate for photodynamic therapy (PDT). When activated by light, this compound can generate reactive oxygen species that selectively kill cancer cells while sparing normal cells .

Case Study: Photodynamic Therapy Application

- Target Cells : A549 lung carcinoma cells

- Method : Light activation leading to ROS generation

- Outcome : Selective cytotoxicity towards cancer cells

Fluorescent Probes in Biological Research

Due to its fluorescent characteristics, this compound is utilized as a probe in biochemical assays to monitor enzyme activities and cellular processes . This application is particularly valuable in studying dynamic biological events.

Case Study: Enzyme Activity Monitoring

- Enzyme Targeted : Caspase-3

- Application : Monitoring apoptosis in live cells

- Result : Real-time tracking of cellular apoptosis processes

Data Summary Table

| Application Area | Mechanism/Effect | Case Study Details |

|---|---|---|

| Anticancer Activity | Induction of apoptosis via MAPK modulation | Renal carcinoma cells |

| Neuroprotective Effects | Inhibition of MAO-B isoform | Murine model for Parkinson's disease |

| Antimicrobial Properties | Disruption of bacterial metabolism | Staphylococcus aureus, E. coli |

| Photodynamic Therapy | ROS generation upon light activation | A549 lung carcinoma cells |

| Fluorescent Probes | Monitoring enzyme activity | Caspase-3 activity tracking |

Propriétés

Formule moléculaire |

C9H5NO5 |

|---|---|

Poids moléculaire |

207.14 g/mol |

Nom IUPAC |

7-hydroxy-6-nitrochromen-2-one |

InChI |

InChI=1S/C9H5NO5/c11-7-4-8-5(1-2-9(12)15-8)3-6(7)10(13)14/h1-4,11H |

Clé InChI |

FYTIEXBLBZJANI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=O)OC2=CC(=C(C=C21)[N+](=O)[O-])O |

Synonymes |

6-nitro-7-hydroxycoumarin 6-NO2-7-OHC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.